molecular formula C6H4BrCl2N B064490 4-Bromo-3,5-dichloroaniline CAS No. 1940-29-0

4-Bromo-3,5-dichloroaniline

Cat. No.: B064490
CAS No.: 1940-29-0
M. Wt: 240.91 g/mol
InChI Key: QOPGULWHAXFEIP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are substituted by bromine and chlorine atoms. This compound is a colorless solid, although commercial samples may appear colored due to impurities .

Scientific Research Applications

4-Bromo-3,5-dichloroaniline has diverse applications in scientific research, including:

Safety and Hazards

The safety information for 4-Bromo-3,5-dichloroaniline indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.03 , which could influence its distribution and bioavailability.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability. Its lipophilicity suggests that it might accumulate in fatty tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps :

    Bromination: 2,4-Dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

    Diazotization and Reduction: The reaction mixture is cooled, and an aqueous solution of sodium nitrite is added. The temperature is then gradually increased to boiling, leading to the formation of 3,5-dichlorobromobenzene.

    Ammonolysis: Ammonia water and a catalyst are added to the 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours, yielding 3,5-dichloroaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Comparison with Similar Compounds

    3,5-Dichloroaniline: Similar structure but lacks the bromine substituent.

    2,4-Dichloroaniline: Chlorine atoms at different positions on the benzene ring.

    4-Bromoaniline: Contains only the bromine substituent without the chlorine atoms.

Uniqueness: 4-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGULWHAXFEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-29-0
Record name 4-Bromo-3,5-dichlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

3,5-Dichloroaniline (10 g, 61.7 mmol) in acetonitrile (100 mL) was taken in a 3-necked flask fitted with a thermometer, condenser and a dropping funnel containing N-bromosuccinimide (10.99 g, 61.7 mmol) in acetonitrile (30 mL). N-bromosuccinimide solution was added slowly to the 3,5-dichloroaniline solution in the flask at 0° C. by maintaining the internal temperature below 5° C. After the addition of NBS, the reaction mixture was warmed to RT and stirred for further 3 h. After the completion of the reaction as evidenced by LC-MS, the mixture was diluted with 10% aq. NaHSO3 (150 mL). The solution was stirred for 15 min and evaporated to ⅓ of the total volume of the solvents. The resultant mixture was then diluted with water and extracted with ethyl acetate. The organic solvent was dried, evaporated and purified by CombiFlash to give pure 4-bromo-3,5-dichloroaniline. Yield 13.6 g. 1H NMR (400 MHz; d6-DMSO): δ 5.82 (bs, 2H), 6.75 (s, 2H).
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10 g
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100 mL
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10.99 g
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30 mL
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150 mL
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Synthesis routes and methods II

Procedure details

202 g of N-(4-bromo-3,5-dichlorophenyl)acetamide and 220 g of sodium hydroxide (as an aqueous 50% solution) in 670 ml of ethylene glycol are stirred for 5 hours at 120° C. and then for 12 hours at room temperature. 3000 ml of water are added, the mixture is filtered, the organic phase is dried over magnesium sulphate and the solvents are evaporated off under reduced pressure. The residue obtained is crystallized from cyclohexane; m.p.=132° C.
Name
N-(4-bromo-3,5-dichlorophenyl)acetamide
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202 g
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220 g
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3000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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